molecular formula C15H13ClO2S B14413109 1-Chloro-4-[2-(4-methylphenyl)ethenesulfonyl]benzene CAS No. 86971-43-9

1-Chloro-4-[2-(4-methylphenyl)ethenesulfonyl]benzene

Cat. No.: B14413109
CAS No.: 86971-43-9
M. Wt: 292.8 g/mol
InChI Key: LUFVQVKHWIYXIB-UHFFFAOYSA-N
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Description

1-Chloro-4-[2-(4-methylphenyl)ethenesulfonyl]benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chlorine atom and a sulfonyl group attached to an ethenyl chain, which is further connected to a methyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-[2-(4-methylphenyl)ethenesulfonyl]benzene typically involves a multi-step process. One common method includes the sulfonylation of 1-chloro-4-vinylbenzene with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-[2-(4-methylphenyl)ethenesulfonyl]benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation Reactions: The ethenyl group can be oxidized to form corresponding sulfone derivatives.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Products include sulfone derivatives.

    Reduction: Products include sulfide derivatives.

Scientific Research Applications

1-Chloro-4-[2-(4-methylphenyl)ethenesulfonyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Chloro-4-[2-(4-methylphenyl)ethenesulfonyl]benzene involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-4-[2-(4-chlorophenyl)ethenesulfonyl]benzene
  • 1-Chloro-4-[2-(4-methoxyphenyl)ethenesulfonyl]benzene
  • 1-Chloro-4-[2-(4-nitrophenyl)ethenesulfonyl]benzene

Uniqueness

1-Chloro-4-[2-(4-methylphenyl)ethenesulfonyl]benzene is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural variation can lead to differences in its chemical and biological properties compared to similar compounds.

Properties

CAS No.

86971-43-9

Molecular Formula

C15H13ClO2S

Molecular Weight

292.8 g/mol

IUPAC Name

1-[2-(4-chlorophenyl)sulfonylethenyl]-4-methylbenzene

InChI

InChI=1S/C15H13ClO2S/c1-12-2-4-13(5-3-12)10-11-19(17,18)15-8-6-14(16)7-9-15/h2-11H,1H3

InChI Key

LUFVQVKHWIYXIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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